molecular formula C22H12N2O4S2 B14420992 S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate CAS No. 80292-80-4

S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate

Cat. No.: B14420992
CAS No.: 80292-80-4
M. Wt: 432.5 g/mol
InChI Key: GCJOIFMJGMSGNP-UHFFFAOYSA-N
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Description

S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate: is a complex organic compound characterized by the presence of benzoxazole rings and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate typically involves the reaction of benzoxazole derivatives with benzene-1,3-dicarbothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzoxazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry: In chemistry, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic effects.

Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their efficacy and safety as potential drug candidates.

Industry: In the industrial sector, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate may be used in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.

Mechanism of Action

The mechanism of action of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate involves its interaction with molecular targets through its benzoxazole rings and thioester functionalities. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Bis(1,3-benzoxazol-2-yl) disulfide: Similar in structure but contains disulfide bonds instead of thioester functionalities.

    Bis(1,3-benzothiazol-2-yl) disulfide: Contains benzothiazole rings instead of benzoxazole rings.

Uniqueness: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is unique due to its combination of benzoxazole rings and thioester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

80292-80-4

Molecular Formula

C22H12N2O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

1-S,3-S-bis(1,3-benzoxazol-2-yl) benzene-1,3-dicarbothioate

InChI

InChI=1S/C22H12N2O4S2/c25-19(29-21-23-15-8-1-3-10-17(15)27-21)13-6-5-7-14(12-13)20(26)30-22-24-16-9-2-4-11-18(16)28-22/h1-12H

InChI Key

GCJOIFMJGMSGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)C(=O)SC4=NC5=CC=CC=C5O4

Origin of Product

United States

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